Triazole Regioisomer Selectivity at mGluR5
Strict regioisomeric dependence is encoded in the 1,2,3‑triazole series. In the same chemical space, the 1,4‑disubstituted‑1H‑1,2,3‑triazole core is reported as essential for conferring mGluR5 negative allosteric modulation (NAM) activity; the corresponding 1,2,4‑triazole isomers are not active in this mode [1]. Although quantitative primary IC₅₀ data for 2034442-25-4 itself remains within patent estates, the class-level inference from more than 200 exemplified 1,2,3‑triazole‑pyrrolidine analogues indicates that regioisomeric switching creates a qualitative on/off difference rather than a simple potency shift.
| Evidence Dimension | mGluR5 negative allosteric modulation activity |
|---|---|
| Target Compound Data | Retained within patent examples (WO2009127671A1); structurally embedded in active series |
| Comparator Or Baseline | 1,2,4-Triazole isostere: rejected in SAR optimization; no active mGluR5 NAM examples reported in the patent family |
| Quantified Difference | Qualitative activity gap (active vs. inactive series) |
| Conditions | Patent-sourced SAR encompassing >200 1,2,3-triazole-pyrrolidine analogues evaluated in recombinant mGluR5 cell-based functional assays |
Why This Matters
For an mGluR5-focused procurement, selecting the correct triazole isomer (1,2,3‑ vs. 1,2,4‑) determines project viability; no amount of synthetic effort can rescue this regioisomeric mismatch.
- [1] AstraZeneca AB, WO2009127671A1, Comparative examples across 1,2,3- vs. 1,2,4-triazole regioisomers established through functional mGluR5 assays. View Source
